

Independent Verification of Published Data on Calcium Alpha-Ketoglutarate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium alpha-ketoglutarate (Ca-AKG) has garnered significant attention in the scientific community for its potential role in modulating aging processes and improving healthspan. As a stable salt of alpha-ketoglutarate, a key intermediate in the Krebs cycle, Ca-AKG is involved in numerous metabolic and cellular processes, including energy production, amino acid synthesis, and epigenetic regulation.[1][2] This guide provides an objective comparison of publicly available data on Ca-AKG, focusing on quantitative outcomes from human and animal studies, detailed experimental methodologies, and the key signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from independent studies investigating the effects of Ca-AKG supplementation.

Table 1: Human Studies on Calcium Alpha-Ketoglutarate



Study Focus & Population	Dosage & Duration	Key Quantitative Outcomes	Reference
Epigenetic Age Reduction42 healthy individuals (mean age 63)	1,000 mg Ca-AKG daily + Vitamin D (females) or Vitamin A (males) for an average of 7 months	Average reduction in biological age of 7.96 years (p-value=6.538x10-12). [3] - Males: 8.44-year mean decrease.[4] - Females: 6.98-year mean decrease.[4]	
Bone Health in Postmenopausal Women with Osteopenia76 postmenopausal women	6 g AKG + 1.68 g Ca daily for 6 months	37.0% decrease in serum C-terminal cross-linking telopeptide of type I collagen (CTX) (p = 0.006). 1.6% increase in lumbar spine bone mineral density (BMD) from baseline (difference between treatment groups was not statistically significant).	

Table 2: Animal Studies on Calcium Alpha-Ketoglutarate (Mice)



Study Focus & Animal Model	Dosage & Duration	Key Quantitative Outcomes	Reference
Lifespan and Healthspan ExtensionC57BL/6 mice (started at 18 months of age)	2% Ca-AKG supplemented diet	Females:- Median Lifespan: +16.6% (Cohort 1), +10.5% (Cohort 2) Maximum Lifespan: +19.7% (Cohort 1), +8% (Cohort 2). Both Sexes:- Significant reduction in frailty index.	
Amelioration of Age- Related OsteoporosisAged mice	0.25% or 0.75% Ca- AKG in drinking water	Significantly increased bone mass and attenuated agerelated bone loss.	

Experimental Protocols

A critical component of verifying published data is understanding the methodologies employed. Below are summaries of key experimental protocols from the cited studies.

Human Biological Age Study

- Study Design: A non-controlled trial involving 42 participants with a mean age of 63.
- Supplementation: Participants received a daily supplement containing 1,000 mg of calcium-AKG. Women also received 1,000 IU of vitamin D, and men received 900 µg of vitamin A.
- Duration: The study lasted for an average of 7 months, with a range of 4 to 10 months.
- Biological Age Assessment: Biological age was determined using the TruAge epigenetic test, which analyzes DNA methylation patterns at specific genomic locations. Saliva samples were collected for this analysis before and after the supplementation period.



 Data Analysis: A one-sided Welch two-sample paired t-test was used to determine the statistical significance of the change in biological age.

Mouse Lifespan and Healthspan Study

- Animal Model: C57BL/6 mice, a common strain used in aging research.
- Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.
- Supplementation: The experimental group received a diet supplemented with 2% Calcium Alpha-Ketoglutarate, starting at 18 months of age.
- Lifespan and Healthspan Assessment: Lifespan was recorded, and healthspan was assessed using a frailty index, which is a cumulative measure of age-related deficits.

Analytical Methods for Alpha-Ketoglutarate Quantification

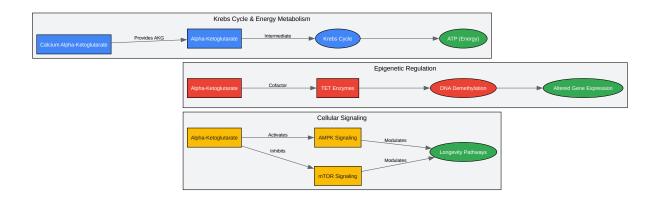
The accurate measurement of alpha-ketoglutarate in biological samples is crucial for research in this field. Several methods are available:

- Colorimetric and Fluorometric Assays: These methods are based on enzymatic reactions
 that produce a colored or fluorescent product proportional to the α-KG concentration and are
 suitable for high-throughput screening.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of α-KG.
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to measure the concentration and specific activity of glutamine and alpha-ketoglutarate in plasma.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways influenced by Ca-AKG and typical experimental workflows.

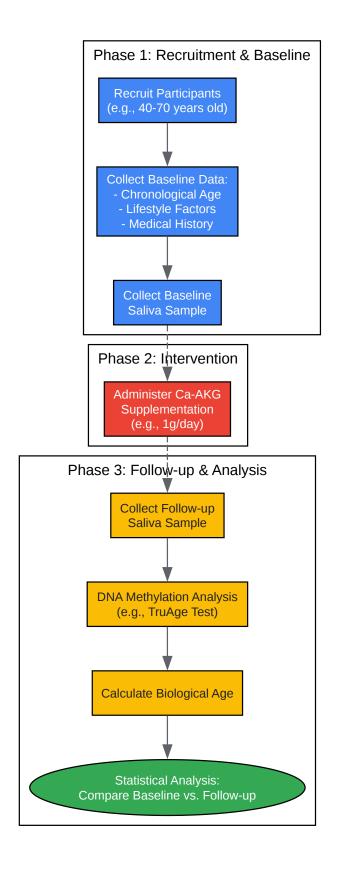




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Caption: Key signaling pathways influenced by Calcium Alpha-Ketoglutarate.





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Caption: Workflow for assessing Ca-AKG's effect on human biological age.



Conclusion

The publicly available data from independent studies on calcium alpha-ketoglutarate provide compelling, though still emerging, evidence for its potential to positively impact the aging process. The quantitative data from both human and animal studies consistently point towards benefits in reducing biological age and extending healthspan. The detailed experimental protocols offer a foundation for researchers to build upon and further validate these findings. The elucidated signaling pathways, primarily involving metabolic regulation and epigenetic modification, provide a mechanistic framework for understanding how Ca-AKG exerts its effects. Further large-scale, placebo-controlled clinical trials in diverse populations are warranted to fully establish the efficacy and safety of Ca-AKG as a therapeutic intervention for age-related conditions.

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